molecular formula C7H5Br2F B117381 1-Bromo-3-(bromomethyl)-2-fluorobenzene CAS No. 149947-16-0

1-Bromo-3-(bromomethyl)-2-fluorobenzene

Cat. No. B117381
M. Wt: 267.92 g/mol
InChI Key: MGVHFTWDCYIBDO-UHFFFAOYSA-N
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Description

“1-Bromo-3-(bromomethyl)-2-fluorobenzene” is a brominated and fluorinated derivative of benzene. It has a benzene ring, which is a six-membered ring consisting of six carbon atoms with alternating single and double bonds. Attached to this ring are a bromine atom, a bromomethyl group (-CH2Br), and a fluorine atom .


Molecular Structure Analysis

The molecular structure of “1-Bromo-3-(bromomethyl)-2-fluorobenzene” would consist of a benzene ring with a bromine atom, a bromomethyl group, and a fluorine atom attached. The exact arrangement of these groups on the ring could be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

Brominated and fluorinated benzenes can participate in a variety of chemical reactions. For example, they can undergo further halogenation reactions, be used in the synthesis of other compounds, or participate in elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-3-(bromomethyl)-2-fluorobenzene” would be influenced by its structure. For example, it would likely be a liquid at room temperature, given the similar properties of other halogenated benzenes .

Scientific Research Applications

Synthesis Processes

  • Synthesis of Derivatives : 1-Bromo-3-(bromomethyl)-2-fluorobenzene has been used in the synthesis of various chemical compounds. For example, 1,2-Bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine through a series of reactions, including diazotization and bromination (Guo, 2009). Similarly, 1,4-Bis(bromomethyl)-2-fluorobenzene was obtained using p-xylene as a starting material through a four-step process involving nitration, reduction, diazotization, and bromination (Song, 2007).

  • Use in Photofragmentation Studies : The compound has been studied for its ultraviolet photodissociation characteristics. For example, 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene were analyzed using photofragment translational spectroscopy to understand the effects of fluorine atom substitution (Gu et al., 2001).

  • Development of Chemical Synthons : It is also used in the development of synthon compounds. For instance, no-carrier-added 1-bromo-4-[18F]fluorobenzene, synthesized from 1-bromo-4-fluorobenzene, is crucial for certain 18F-arylation reactions in medicinal chemistry and radiopharmaceuticals (Ermert et al., 2004).

  • Fluorocarbon Coordination Chemistry : The compound plays a role in the coordination chemistry of fluorocarbons, as seen in studies involving its reactions to yield fluorocryptands, which have applications in metal ion complex formation (Plenio et al., 1997).

  • Palladium-Catalyzed Carbonylation : It's used in palladium-catalyzed carbonylative reactions with various nucleophiles, an important process in organic synthesis (Chen et al., 2014).

  • NMR Spectroscopy and Computational Modeling : 1-Bromo-3-(bromomethyl)-2-fluorobenzene and related compounds have been used in studies involving NMR spectroscopy and computational modeling to explore chemoselectivity and reaction mechanisms (Hein et al., 2015).

  • Electrochemical Studies : The compound is studied in electrochemical fluorination of aromatic compounds, providing insights into the mechanisms and side reactions in fluorination processes (Horio et al., 1996).

  • Vibrational Spectroscopy : It is used in vibrational spectroscopy studies to understand the effects of halogen substitution on benzene rings and their vibrational modes (Mahadevan et al., 2011).

  • Suzuki-Miyaura C-C Coupling Reactions : The compound is utilized in Suzuki-Miyaura coupling reactions, particularly for the preparation of fluorinated biphenyl derivatives, which are significant in various industries including pharmaceuticals (Erami et al., 2017).

  • Polymer Synthesis : It has been used in the one-pot synthesis of hyperbranched polyethers, which are important in material science (Uhrich et al., 1992).

Safety And Hazards

As with all chemicals, “1-Bromo-3-(bromomethyl)-2-fluorobenzene” should be handled with care. It’s important to use appropriate personal protective equipment and follow safety guidelines when handling this compound .

Future Directions

The future directions of research involving “1-Bromo-3-(bromomethyl)-2-fluorobenzene” would depend on its potential applications. It could be used as a building block in the synthesis of more complex molecules, or its properties could be studied further to better understand its behavior .

properties

IUPAC Name

1-bromo-3-(bromomethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVHFTWDCYIBDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597178
Record name 1-Bromo-3-(bromomethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(bromomethyl)-2-fluorobenzene

CAS RN

149947-16-0
Record name 1-Bromo-3-(bromomethyl)-2-fluorobenzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(bromomethyl)-2-fluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-(bromomethyl)-2-fluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MC Pirrung, K Park, LN Tumey - Journal of Combinatorial …, 2002 - ACS Publications
… This compound was synthesized from 1-bromo-3-bromomethyl-2-fluorobenzene (5a) and BOC-protected photolabile linker 13 as a pale-yellow oil (71%) according to the general …
Number of citations: 35 pubs.acs.org
F Hirano, N Kondo, Y Murata, A Sudani, T Temma - Bioorganic Chemistry, 2023 - Elsevier
A [ 10 B]boron agent and a nuclear imaging probe for pharmacokinetic estimation form the fundamental pair in successful boron neutron capture therapy (BNCT). However, 4-[ 10 B]…
Number of citations: 3 www.sciencedirect.com

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